molecular formula C11H10O4 B563241 5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one CAS No. 103989-73-7

5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one

Cat. No.: B563241
CAS No.: 103989-73-7
M. Wt: 206.197
InChI Key: VBBSZJBNHRMQBB-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. They are widely found in nature, particularly in green plants, fungi, and bacteria. The compound this compound is of interest due to its potential pharmacological properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst, such as sulfuric acid. The reaction conditions generally include:

    Reactants: Phenol derivatives and β-keto esters

    Catalyst: Sulfuric acid or other strong acids

    Temperature: Elevated temperatures (typically around 100-150°C)

    Solvent: Often carried out in the absence of solvent or in polar solvents like ethanol

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: Reduction of the carbonyl group can lead to the formation of dihydrocoumarins.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrocoumarins.

    Substitution: Formation of halogenated or nitrated coumarin derivatives.

Scientific Research Applications

5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a fluorescent probe in analytical chemistry.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Studied for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, perfumes, and as a component in certain pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: Induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydroxy-4-methylcoumarin
  • 5,7-Dihydroxy-4-methylcoumarin
  • 4,7-Dimethylcoumarin

Comparison

5,6-Dihydroxy-4,7-dimethyl-2H-chromen-2-one is unique due to the specific positioning of its hydroxyl and methyl groups, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

103989-73-7

Molecular Formula

C11H10O4

Molecular Weight

206.197

IUPAC Name

5,6-dihydroxy-4,7-dimethylchromen-2-one

InChI

InChI=1S/C11H10O4/c1-5-4-8(12)15-7-3-6(2)10(13)11(14)9(5)7/h3-4,13-14H,1-2H3

InChI Key

VBBSZJBNHRMQBB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1O)O

Synonyms

Coumarin, 5,6-dihydroxy-4,7-dimethyl- (6CI)

Origin of Product

United States

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